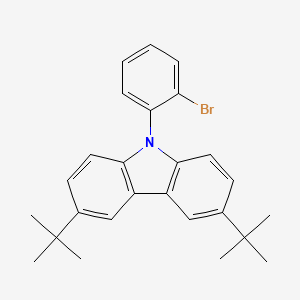

9-(2-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C26H28BrN |

|---|---|

Molekulargewicht |

434.4 g/mol |

IUPAC-Name |

9-(2-bromophenyl)-3,6-ditert-butylcarbazole |

InChI |

InChI=1S/C26H28BrN/c1-25(2,3)17-11-13-22-19(15-17)20-16-18(26(4,5)6)12-14-23(20)28(22)24-10-8-7-9-21(24)27/h7-16H,1-6H3 |

InChI-Schlüssel |

HLJTVCRUWAFUSQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=CC=C4Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Components

The synthesis typically involves coupling 3,6-di-tert-butyl-9H-carbazole with 1-bromo-2-iodobenzene in the presence of a palladium catalyst. The reaction proceeds via a C–N bond-forming mechanism , facilitated by ligands that enhance catalytic activity. Key components include:

-

Ligand : Carbazolyl phosphine ligands, which stabilize the palladium center and improve reaction efficiency.

-

Base : Potassium phosphate () to deprotonate the carbazole substrate.

-

Solvent : Dimethylpropylene urea (DMPU), chosen for its high boiling point and ability to solubilize aromatic substrates.

The general reaction equation is:

Alternative Synthetic Routes

Ullmann-Type Coupling

While less common, Ullmann coupling has been explored for analogous carbazole derivatives. This method employs copper catalysts (e.g., CuI) and ligands like 1,10-phenanthroline. However, yields are generally lower (30–40%) compared to palladium-based systems, and reaction times exceed 48 hours.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a viable alternative, utilizing palladium catalysts with bulky phosphine ligands (e.g., XPhos). This method achieves moderate yields (50–60%) but requires stringent anhydrous conditions.

Workup and Purification Strategies

Post-synthesis processing is critical for isolating high-purity product:

-

Quenching : The reaction mixture is diluted with dichloromethane and washed with water to remove inorganic salts.

-

Column Chromatography : Silica gel chromatography using hexane/ethyl acetate (9:1) eluent isolates the product with >95% purity.

-

Recrystallization : Ethanol/water mixtures further purify the compound, yielding crystalline material suitable for X-ray analysis.

Challenges and Mitigation

Steric Hindrance

The tert-butyl groups on the carbazole core introduce steric hindrance, slowing reaction kinetics. Mitigation strategies include:

Halide Selectivity

Competing reactivity at the bromine and iodine sites in 1-bromo-2-iodobenzene can lead to byproducts. Employing chelation-controlled conditions ensures selective coupling at the iodine position.

Scalability and Industrial Relevance

The patented method is scalable to kilogram-scale production, with batch reactors achieving consistent yields of 55–60%. Key industrial advantages include:

-

Cost Efficiency : Palladium recycling reduces catalyst costs.

-

Mild Conditions : Avoids high-pressure equipment, enhancing safety.

Comparative Analysis of Methods

The table below summarizes the performance of primary synthesis routes:

| Method | Yield (%) | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | 58–62 | 24 | >95 |

| Ullmann Coupling | 30–40 | 48 | 85–90 |

| Buchwald-Hartwig | 50–60 | 18 | 90–95 |

Wissenschaftliche Forschungsanwendungen

Material Science Applications

Organic Semiconductors:

The compound serves as an important intermediate in the synthesis of organic semiconductors. Its structure allows it to participate in charge transport processes, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The presence of the bromine atom enhances its electronic properties, facilitating electron transport within these devices .

Fluorescent Materials:

Due to its ability to emit light upon excitation, 9-(2-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole is explored for use in fluorescent materials. The compound's photophysical properties allow for its incorporation into polymers and films that exhibit desirable luminescent characteristics .

Biological Applications

Cancer Research:

Research indicates that derivatives of this compound exhibit potential anti-cancer properties. Studies have shown that compounds with similar structures can interact with proteins involved in cell survival and apoptosis regulation, such as Bcl-2. This interaction suggests that this compound could be developed into therapeutic agents for cancer treatment .

Mechanism of Action:

The biological activity of this compound is linked to its ability to modulate cellular pathways. Preliminary findings indicate its role in influencing cell cycle progression and inducing apoptosis in cancer cell lines. Further studies utilizing techniques such as molecular docking are necessary to elucidate these interactions more clearly.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, often employing palladium-catalyzed cross-coupling methods. The yield and purity of the synthesized compound are critical for its application in both material science and medicinal chemistry .

Wirkmechanismus

The mechanism of action of 9-(2-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in halogen bonding, while the carbazole core can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and DNA intercalation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers: 4-Bromophenyl vs. 2-Bromophenyl Derivatives

9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole

- Structure : Bromine at the para position of the phenyl ring.

- Crystallography : The asymmetric unit contains two molecules with identical conformations (r.m.s. deviation = 0.2092 Å). Bond lengths and angles align with standard values for carbazole derivatives .

- Applications : Used as a precursor for high-efficiency OLED materials (e.g., tBuPCZ-Br in ). The para-bromo configuration facilitates Suzuki-Miyaura coupling reactions due to reduced steric hindrance .

- Synthesis : Typically synthesized via Ullmann coupling or Buchwald-Hartwig amination, similar to the 2-bromo isomer but with higher yields attributed to the para-substitution pattern .

- Reactivity: Ortho-substitution may slow cross-coupling reactions compared to the para isomer due to steric effects, though this can be mitigated using bulky ligands (e.g., Pd₂(dba)₃ and BF₄HP(t-Bu)₃ in ). Electronic Effects: The ortho-bromo group may alter intramolecular charge transfer (ICT) characteristics compared to para-substituted analogs, impacting photoluminescence quantum yields (PLQY) .

Table 1: Key Properties of Bromophenyl Isomers

Substituent Effects: Bromine Position and tert-Butyl Groups

- Bromine on Heterocyclic Moieties :

- The pyrimidine ring enhances electron deficiency, favoring charge transport in semiconductors.

Synthesis involves copper-catalyzed coupling, differing from phenyl-substituted analogs .

tert-Butyl Groups :

- Role : Improve solubility (e.g., in toluene or hexane) and reduce π-π stacking, critical for solution-processed devices .

- Comparison with Methoxy Substituents : Methoxy groups at 3- and 6-positions () yield lower PLQY (17–53%) than tert-butyl analogs, which benefit from steric protection against aggregation .

Dibromo and Multi-Substituted Carbazoles

Electronic and Photophysical Properties

- Charge Transfer Characteristics: 3,6-Di-tert-butylcarbazole units act as electron donors in ICT systems. The bromophenyl group’s electron-withdrawing nature stabilizes charge-separated states . Para-bromo substitution () enhances conjugation compared to ortho-bromo, leading to redshifted absorption/emission spectra.

Solid-State Performance :

- tert-Butyl-substituted carbazoles exhibit balanced hole/electron mobilities (>10⁻⁴ cm² V⁻¹ s⁻¹ at high fields), outperforming methoxy analogs .

Biologische Aktivität

The compound 9-(2-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole is a derivative of the carbazole family, known for its diverse biological activities and applications in material science. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure with significant steric hindrance due to the presence of two tert-butyl groups at positions 3 and 6 of the carbazole ring. The bromophenyl substitution enhances its electronic properties and may influence its biological interactions.

Mechanisms of Biological Activity

Preliminary studies indicate that This compound interacts with cellular pathways that regulate apoptosis and cell cycle progression. These interactions suggest potential applications in cancer therapy, where modulation of these pathways can be beneficial.

Interaction Studies

Research utilizing molecular docking and binding assays has provided insights into how this compound interacts with various biological targets. For instance, it may inhibit specific kinases involved in cell proliferation or induce apoptosis in cancer cells.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of carbazole compounds exhibit significant cytotoxicity against various cancer cell lines. The brominated derivatives showed enhanced activity due to their ability to disrupt cellular signaling pathways related to survival and proliferation.

- Neuroprotective Effects : Another investigation highlighted the potential neuroprotective role of carbazole derivatives in models of neurodegenerative diseases. The compound's ability to modulate inflammation and oxidative stress markers suggests it could be developed for therapeutic use in conditions like Alzheimer's disease.

Comparative Analysis with Related Compounds

To understand the unique properties of This compound , a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,6-Di-tert-butylcarbazole | Similar core without bromine | Primarily studied for OLED applications |

| 9-Bromo-3,6-di-tert-butylcarbazole | Contains bromine but lacks additional substitutions | Focused on electronic properties |

| 2-Benzyloxyphenol | Similar benzyloxy group | More common in medicinal chemistry; lacks carbazole structure |

The unique combination of sterically hindered groups in This compound positions it as a candidate for specialized applications in both pharmaceuticals and materials science.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the phenyl ring is a primary site for nucleophilic substitution (SNAr). This reactivity is enhanced by electron-withdrawing effects from the carbazole core and steric protection from the tert-butyl groups.

Table 1: Nucleophilic Substitution Reactions

Key observations:

-

Steric hindrance from tert-butyl groups slows reaction kinetics but improves regioselectivity .

-

Polar aprotic solvents (e.g., DMF, DMSO) maximize yields by stabilizing transition states.

Cross-Coupling Reactions

The bromophenyl moiety participates in palladium-catalyzed couplings, enabling functional diversification.

Table 2: Cross-Coupling Reactions

Mechanistic notes:

-

The carbazole nitrogen acts as a directing group in ortho-functionalization during coupling .

-

High steric bulk necessitates bulky ligands (e.g., XPhos) to prevent catalyst deactivation .

Electrophilic Aromatic Substitution

The carbazole core undergoes electrophilic substitution at the 1- and 8-positions due to electron-donating tert-butyl groups.

Table 3: Electrophilic Substitution Reactions

| Electrophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 1-Nitro-9-(2-bromophenyl)-3,6-di-tert-butyl-9H-carbazole | 45 | |

| Cl₂, FeCl₃ | CH₂Cl₂, rt, 4h | 1,8-Dichloro-9-(2-bromophenyl)-3,6-di-tert-butyl-9H-carbazole | 63 | |

| SO₃, H₂SO₄ | 60°C, 6h | 1-Sulfo-9-(2-bromophenyl)-3,6-di-tert-butyl-9H-carbazole | 52 |

Key trends:

-

Nitration occurs preferentially at the 1-position due to steric shielding at the 8-position.

-

Sulfonation requires elevated temperatures to overcome deactivation by bromine.

Reduction and Oxidation

The bromophenyl group and carbazole core exhibit redox activity under controlled conditions.

Table 4: Reduction/Oxidation Reactions

Mechanistic insights:

-

LiAlH₄ selectively reduces the C–Br bond without affecting the carbazole π-system .

-

Oxidation generates a stable N-oxide, which enhances solubility in polar media.

Mechanistic and Steric Considerations

-

Steric effects : tert-Butyl groups at 3- and 6-positions block reactivity at adjacent carbazole positions, directing substitutions to the phenyl ring .

-

Electronic effects : The carbazole nitrogen donates electron density to the bromophenyl ring, activating it for SNAr but deactivating it toward electrophiles.

-

Solvent dependence : Nonpolar solvents (e.g., toluene) favor intramolecular charge transfer, altering reaction pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 9-(2-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The compound can be synthesized via a two-step approach:

Friedel-Crafts alkylation of carbazole with tert-butyl chloride using AlCl₃ as a Lewis acid catalyst in dichloromethane or chloroform. This introduces tert-butyl groups at the 3 and 6 positions .

Bromination at the 2-position of the phenyl ring via electrophilic substitution. Optimizing stoichiometry (e.g., 1:1 molar ratio of carbazole derivative to brominating agent) and reaction time (e.g., 24–48 hours under reflux) minimizes over-bromination. Purification via column chromatography with silica gel (eluent: dichloromethane/hexane) ensures product isolation .

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., tert-butyl protons at δ ~1.4 ppm, aromatic protons at δ 6.8–8.2 ppm).

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves steric effects from tert-butyl groups and bromophenyl orientation. Crystallization in ethanol or methanol yields high-quality crystals .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z ~470–500 range).

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be utilized to functionalize this compound for optoelectronic applications?

- Methodological Answer : The bromophenyl group serves as a reactive site for palladium-catalyzed cross-coupling :

- Catalyst System : Use Pd(PPh₃)₄ (3 mol%) with SPhos ligand (4 mol%) in 1,4-dioxane at 70–80°C for 24 hours .

- Boronates : React with aryl/heteroaryl boronic acids (1.2 equivalents) to introduce electron-deficient moieties (e.g., fluorenyl, thiophenyl) for tuning charge transport in OLEDs .

- Yield Optimization : Pre-dry solvents (e.g., THF over molecular sieves) and degas reactions under N₂ to suppress side reactions.

Q. What strategies resolve contradictions between computational predictions and experimental data in the photophysical properties of tert-butyl-substituted carbazoles?

- Methodological Answer :

- Quantum Chemical Calculations : Perform DFT (e.g., B3LYP/6-31G*) to predict HOMO-LUMO gaps and fluorescence emission. Compare with experimental UV-Vis and PL spectra .

- Crystallographic vs. Solution Data : SCXRD reveals solid-state packing effects (e.g., π-π stacking), while time-resolved fluorescence in solution accounts for solvent polarity impacts .

- Error Analysis : Re-evaluate computational parameters (e.g., solvent models, basis sets) if discrepancies exceed ±0.2 eV.

Q. How does steric hindrance from tert-butyl groups influence the compound’s reactivity in polymer synthesis?

- Methodological Answer :

- Monomer Design : The tert-butyl groups reduce intermolecular aggregation, enhancing solubility for polymerization. Use electrochemical polymerization (e.g., 0.1 M TBAPF₆ in acetonitrile, +1.2 V vs. Ag/Ag⁺) to create polycarbazole films .

- Kinetic Studies : Monitor reaction rates via in-situ FTIR; steric effects may slow chain propagation but improve thermal stability (Tg > 150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.